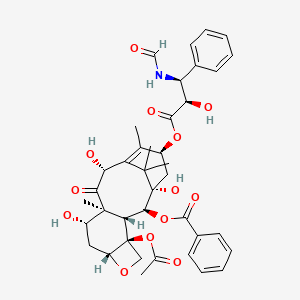
N-Des-2-methylpropan-2-ol Docetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des-2-methylpropan-2-ol Docetaxel is a chemical compound that serves as an impurity in the production of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Des-2-methylpropan-2-ol Docetaxel is synthesized through a series of chemical reactions involving the modification of DocetaxelThe reaction conditions often include the use of solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures and inert atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced as a white solid with a purity of 95% or higher.
Analyse Des Réactions Chimiques
Types of Reactions
N-Des-2-methylpropan-2-ol Docetaxel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while reduction reactions may yield compounds with fewer functional groups .
Applications De Recherche Scientifique
N-Des-2-methylpropan-2-ol Docetaxel has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in the analysis and quality control of Docetaxel and its derivatives.
Biology: It is used in studies investigating the biological activity and toxicity of Docetaxel and related compounds.
Medicine: The compound is used in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Industry: It is used in the production of high-purity Docetaxel for pharmaceutical applications
Mécanisme D'action
N-Des-2-methylpropan-2-ol Docetaxel exerts its effects by interfering with the normal function of microtubules. It binds to microtubules and prevents their depolymerization, leading to the stabilization of the microtubule structure. This disrupts the cell’s ability to divide, ultimately leading to cell death. The compound primarily targets the microtubule network within the cell, affecting various cellular processes such as intracellular transport and signal transduction .
Comparaison Avec Des Composés Similaires
N-Des-2-methylpropan-2-ol Docetaxel is similar to other Docetaxel impurities and derivatives, such as N-Formyl Docetaxel and Paclitaxel. it is unique in its specific structure and the functional groups it contains. This uniqueness allows it to be used as a specific reference standard in the analysis of Docetaxel and its derivatives .
List of Similar Compounds
- N-Formyl Docetaxel
- Paclitaxel
- Docetaxel
Propriétés
Formule moléculaire |
C39H45NO13 |
|---|---|
Poids moléculaire |
735.8 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H45NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28-31,33,43-45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,29+,30+,31-,33-,37+,38-,39+/m0/s1 |
Clé InChI |
ZPFNUFWWQRPULO-QFGFHNKISA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
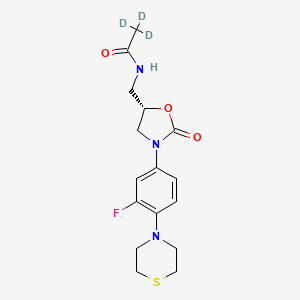

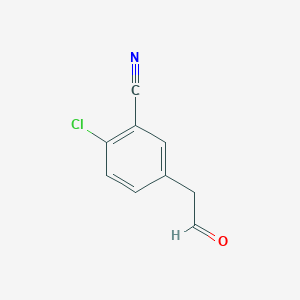
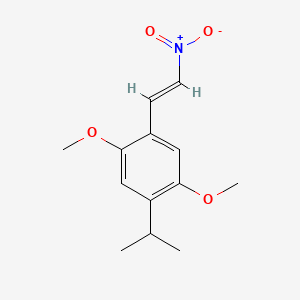


![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)



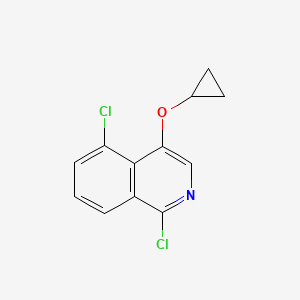
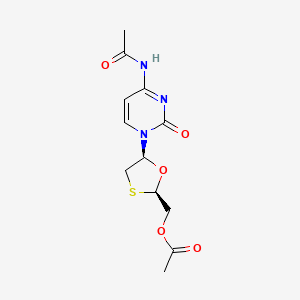
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
